3-(Chlorodimethylsilyl)propyl methacrylate 3-(Chlorodimethylsilyl)propyl methacrylate
Brand Name: Vulcanchem
CAS No.: 24636-31-5
VCID: VC3709493
InChI: InChI=1S/C9H17ClO2Si/c1-5-6-12-9(11)8(2)7-13(3,4)10/h7H,5-6H2,1-4H3
SMILES: CCCOC(=O)C(=C[Si](C)(C)Cl)C
Molecular Formula: C9H17ClO2Si
Molecular Weight: 220.77 g/mol

3-(Chlorodimethylsilyl)propyl methacrylate

CAS No.: 24636-31-5

Cat. No.: VC3709493

Molecular Formula: C9H17ClO2Si

Molecular Weight: 220.77 g/mol

* For research use only. Not for human or veterinary use.

3-(Chlorodimethylsilyl)propyl methacrylate - 24636-31-5

Specification

CAS No. 24636-31-5
Molecular Formula C9H17ClO2Si
Molecular Weight 220.77 g/mol
IUPAC Name propyl 3-[chloro(dimethyl)silyl]-2-methylprop-2-enoate
Standard InChI InChI=1S/C9H17ClO2Si/c1-5-6-12-9(11)8(2)7-13(3,4)10/h7H,5-6H2,1-4H3
Standard InChI Key JUEDPYHIMMBEHC-UHFFFAOYSA-N
SMILES CCCOC(=O)C(=C[Si](C)(C)Cl)C
Canonical SMILES CCCOC(=O)C(=C[Si](C)(C)Cl)C

Introduction

Physical and Chemical Properties

3-(Chlorodimethylsilyl)propyl methacrylate, with CAS number 24636-31-5, is a silicon-containing methacrylate ester with distinct physical and chemical characteristics that make it suitable for specialized applications in material science and polymer chemistry.

Basic Properties

The compound possesses a molecular structure that combines the reactivity of methacrylate functionality with the bonding capabilities of chlorosilane groups. Its physical and chemical properties are summarized in the table below:

PropertyValue
CAS Number24636-31-5
Molecular FormulaC₉H₁₇ClO₂Si
Molecular Weight220.77 g/mol
Density1.0±0.1 g/cm³
Boiling Point261.3±23.0 °C at 760 mmHg
Flash Point111.8±22.6 °C
Physical StateLiquid
GHS PictogramGHS05 (Corrosive)
Signal WordDanger

The compound features a chlorodimethylsilyl group attached to a propyl chain, which is further connected to a methacrylate ester moiety. This structural arrangement provides the molecule with dual functionality - the reactive chlorosilane end and the polymerizable methacrylate group .

Applications and Uses

The unique structure and reactivity of 3-(Chlorodimethylsilyl)propyl methacrylate make it valuable across diverse applications in research and industry. Its ability to form strong covalent bonds with substrates while also participating in polymerization reactions through its methacrylate group enables the development of specialized materials with enhanced properties.

Adhesives and Sealants

In the adhesives and sealants industry, 3-(Chlorodimethylsilyl)propyl methacrylate functions as an adhesion promoter and crosslinking agent. The compound enhances the adhesion properties of various materials, making it particularly valuable in applications requiring strong bonds between dissimilar substrates. The chlorosilyl group readily forms covalent bonds with hydroxyl-containing surfaces (such as glass, metals, and ceramics), while the methacrylate end can be incorporated into polymer networks. This dual functionality significantly improves the durability and environmental resistance of adhesive formulations used in construction and automotive industries .

Protective Coatings

The compound serves as a key ingredient in the development of protective coatings with superior resistance to chemicals and environmental factors. When incorporated into coating formulations, it creates chemical bridges between the coating polymer and the substrate, enhancing adhesion and durability. This improved bonding is crucial for maintaining the integrity of surfaces in harsh industrial environments. Coatings containing this compound exhibit excellent resistance to weathering, chemicals, and physical abrasion, extending the service life of the protected materials .

Polymer Synthesis

Researchers utilize 3-(Chlorodimethylsilyl)propyl methacrylate in the synthesis of advanced polymers with tailored properties. The compound can function as:

  • A crosslinking agent in polymer networks

  • A functional monomer in copolymerization reactions

  • A surface-reactive agent for creating polymer-substrate interfaces

These applications enable the development of specialized materials with precisely controlled mechanical, thermal, and chemical properties. The resulting polymers find applications in electronics, medical devices, and other high-performance applications requiring custom-designed material characteristics .

Surface Modification

One of the most significant applications of this compound is in surface modification processes. The chlorosilyl group readily reacts with hydroxyl groups present on various substrates, creating strong Si-O-substrate bonds. This reaction pathway allows for the permanent modification of surfaces with methacrylate functionality, which can then participate in subsequent polymer grafting reactions. This approach is particularly valuable in fields such as:

  • Microelectronics for creating insulating or conductive polymer layers

  • Biomedical devices for improving biocompatibility or adding specific functionalities

  • Optical materials for controlling surface properties like reflectivity or hydrophobicity

Composite Materials

In composite material development, 3-(Chlorodimethylsilyl)propyl methacrylate functions as a coupling agent between inorganic fillers and organic polymer matrices. By forming chemical bonds with both components, it significantly enhances the mechanical strength and thermal stability of the resulting composites. This improvement in interfacial adhesion is particularly valuable in aerospace and automotive applications, where high-performance composite materials must withstand extreme conditions while maintaining structural integrity .

Synthesis and Preparation

While the search results don't provide a direct synthesis route for 3-(Chlorodimethylsilyl)propyl methacrylate specifically, we can infer some information about its preparation and relate it to similar compounds.

General Synthesis Considerations

The synthesis of 3-(Chlorodimethylsilyl)propyl methacrylate likely involves the reaction between a chlorodimethylsilyl-containing alkyl halide and methacrylic acid or its derivatives. The process would typically require careful control of reaction conditions to prevent premature polymerization of the methacrylate group. Similar silicon-containing methacrylates are often synthesized through esterification reactions between hydroxyl-terminated silanes and methacryloyl chloride or methacrylic anhydride.

Commercial preparations of this compound include stabilization with butylated hydroxytoluene (BHT) to prevent degradation and spontaneous polymerization during storage and handling. This stabilization is critical for maintaining the compound's shelf life and ensuring consistent performance in applications.

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